molecular formula C10H9NO3 B8753835 (S)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(S)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B8753835
M. Wt: 191.18 g/mol
InChI Key: YXSGIZSINDRUBG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537967

Procedure details

1.1 g of triethyl amine was added to a suspension of 1.0 g of 1-oxo-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid in 10 ml of acetonitrile. A solution of 3-acetylthiopropionyl chloride (3-acethylthiopropionyl chloride was prepared by adding 1.0 g of thionyl chloride to a solution of 0.8 g of 3-acetylthiopropionic acid in 5 ml of benzene, stirring the solution overnight at room temperature and distilling off the solvent and excess thionyl chloride) in 5 ml of acetonitrile was added drop by drop to the suspension which was ice-cooled. After stirring the mixture for 2 hours at room temperature, the solvent was distilled off, 20 ml of ethylacetate and 10 ml of water were added to the residue and the solution was shaken and the organic phase separated and washed. The organic phase was dried over anhydrous Glauber's salt, the solvent was distilled off and then the residue was recrystalized from benzene to obtain 0.9 g of 2-(3-acetylthiopropionyl)-1-oxo-1,2,3,4-tetrahydro- 3-isoquinoline carboxylic acid as a colorless microcrystalline material.
Name
3-acetylthiopropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH:4]([C:12]([OH:14])=[O:13])[NH:3]1.[C:15]([CH2:18][CH2:19][C:20]([Cl:22])=[S:21])(=[O:17])[CH3:16].S(Cl)(Cl)=O.C(CCC(O)=S)(=O)C>C(#N)C.C1C=CC=CC=1.C(N(CC)CC)C>[Cl-:22].[C:15]([CH2:18][CH2:19][C:20]([N:3]1[CH:4]([C:12]([OH:14])=[O:13])[CH2:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]1=[O:1])=[S:21])(=[O:17])[CH3:16]

Inputs

Step One
Name
3-acetylthiopropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CCC(=S)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)CCC(=S)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O=C1NC(CC2=CC=CC=C12)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.1 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring the solution overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent and excess thionyl chloride) in 5 ml of acetonitrile
ADDITION
Type
ADDITION
Details
was added drop by drop to the suspension which
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
After stirring the mixture for 2 hours at room temperature
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
20 ml of ethylacetate and 10 ml of water were added to the residue
STIRRING
Type
STIRRING
Details
the solution was shaken
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystalized from benzene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Cl-]
Name
Type
product
Smiles
C(C)(=O)CCC(=S)N1C(C2=CC=CC=C2CC1C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.